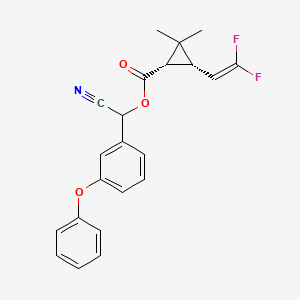
Tetrafluorodioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrafluorodioxolane is a fluorinated organic compound with the molecular formula C4HF7O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it of significant interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrafluorodioxolane can be synthesized through the reaction of tetrafluoroethylene with sulfur trioxide, followed by isomerization. The reaction typically occurs at elevated temperatures (40-50°C) and pressures (up to 4-5 MPa). Stabilizers such as triethylamine are often added to prevent spontaneous polymerization of tetrafluoroethylene .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process must be carefully controlled to prevent hazardous conditions, such as excessive pressure and heat, which can lead to reactor damage .
Chemical Reactions Analysis
Types of Reactions: Tetrafluorodioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or ozone.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used
Scientific Research Applications
Tetrafluorodioxolane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance polymers and as a gas separation membrane material .
Mechanism of Action
The mechanism of action of tetrafluorodioxolane involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, altering their activity and function.
Pathways Involved: The compound can influence oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects .
Comparison with Similar Compounds
Tetrahydrofuran (THF): A cyclic ether with similar structural features but lacking fluorine atoms.
Dioxane: Another cyclic ether with two oxygen atoms but different reactivity due to the absence of fluorine.
Uniqueness: Tetrafluorodioxolane’s unique properties stem from the presence of multiple fluorine atoms, which enhance its chemical stability, resistance to degradation, and reactivity in various chemical processes. These attributes make it distinct from other similar compounds like tetrahydrofuran and dioxane .
Properties
CAS No. |
76492-96-1 |
|---|---|
Molecular Formula |
C3H2F4O2 |
Molecular Weight |
146.04 g/mol |
IUPAC Name |
4,4,5,5-tetrafluoro-1,3-dioxolane |
InChI |
InChI=1S/C3H2F4O2/c4-2(5)3(6,7)9-1-8-2/h1H2 |
InChI Key |
NQSKRJYDIJPTSS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(C(O1)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)

![tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)





![1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411448.png)
![5-[Butyl(methyl)amino]-2-nitrobenzoic acid](/img/structure/B13411450.png)
![[(3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13411456.png)


![3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid](/img/structure/B13411467.png)
